molecular formula C12H16Si B3050621 (1H-inden-2-yl)trimethylsilane CAS No. 27397-34-8

(1H-inden-2-yl)trimethylsilane

Cat. No. B3050621
Key on ui cas rn: 27397-34-8
M. Wt: 188.34 g/mol
InChI Key: HJLAZBSNDHRRGC-UHFFFAOYSA-N
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Patent
US07453005B2

Procedure details

Bromomagnesium indene was prepared from 10.0 g (51.3 mmol) of 2-bromoindene and 5 g of magnesium in a nitrogen stream. The reaction product was reacted with 6.5 ml of trimethylchlorosilane to obtain 7.14 g (37.9 mmol) of 2-trimethylsilylindene as a colorless oily product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH2:3][C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2.[Mg:11].[CH3:12][Si:13]([CH3:16])([CH3:15])Cl>>[CH2:10]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[Br:1][Mg:11].[CH3:12][Si:13]([CH3:16])([CH3:15])[C:2]1[CH2:3][C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2 |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1CC2=CC=CC=C2C1
Name
Quantity
5 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
6.5 mL
Type
reactant
Smiles
C[Si](Cl)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1C=CC2=CC=CC=C12.Br[Mg]
Name
Type
product
Smiles
C[Si](C=1CC2=CC=CC=C2C1)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 37.9 mmol
AMOUNT: MASS 7.14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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